molecular formula C10H12FN3O B7049104 [(1R,4S)-4-[(5-fluoropyrimidin-2-yl)amino]cyclopent-2-en-1-yl]methanol

[(1R,4S)-4-[(5-fluoropyrimidin-2-yl)amino]cyclopent-2-en-1-yl]methanol

Cat. No.: B7049104
M. Wt: 209.22 g/mol
InChI Key: MFAKDTBXQCKWTL-IONNQARKSA-N
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Description

[(1R,4S)-4-[(5-fluoropyrimidin-2-yl)amino]cyclopent-2-en-1-yl]methanol is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a cyclopentene ring substituted with a fluoropyrimidine moiety and a hydroxymethyl group, making it a versatile molecule for synthetic and medicinal chemistry.

Properties

IUPAC Name

[(1R,4S)-4-[(5-fluoropyrimidin-2-yl)amino]cyclopent-2-en-1-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN3O/c11-8-4-12-10(13-5-8)14-9-2-1-7(3-9)6-15/h1-2,4-5,7,9,15H,3,6H2,(H,12,13,14)/t7-,9+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFAKDTBXQCKWTL-IONNQARKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CC1NC2=NC=C(C=N2)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C=C[C@H]1NC2=NC=C(C=N2)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of [(1R,4S)-4-[(5-fluoropyrimidin-2-yl)amino]cyclopent-2-en-1-yl]methanol typically involves the nucleophilic ring-opening reaction of bicyclic vinyl aziridines. The reaction conditions often include the use of environmentally friendly solvents and reagents to achieve high yields. For instance, the nucleophilic ring-opening reaction of 6-azabicyclo[3.1.0]hex-3-en-2-ol with 1-methyl-1H-tetrazole-5-thiol has been reported to provide a novel thiol-incorporated aminocyclopentitol in excellent yield .

Chemical Reactions Analysis

[(1R,4S)-4-[(5-fluoropyrimidin-2-yl)amino]cyclopent-2-en-1-yl]methanol undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to convert the hydroxymethyl group to a carboxyl group.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the fluoropyrimidine moiety, where nucleophiles such as amines or thiols replace the fluorine atom.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

[(1R,4S)-4-[(5-fluoropyrimidin-2-yl)amino]cyclopent-2-en-1-yl]methanol has a wide range of scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of [(1R,4S)-4-[(5-fluoropyrimidin-2-yl)amino]cyclopent-2-en-1-yl]methanol involves its interaction with specific molecular targets and pathways. The fluoropyrimidine moiety is known to interact with nucleic acids and enzymes, potentially inhibiting their function. This interaction can lead to the disruption of critical biological processes, making the compound a potential candidate for therapeutic applications.

Comparison with Similar Compounds

[(1R,4S)-4-[(5-fluoropyrimidin-2-yl)amino]cyclopent-2-en-1-yl]methanol can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluoropyrimidine moiety, which imparts distinct chemical and biological properties.

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